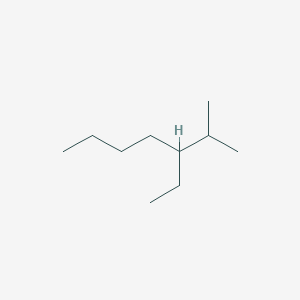

3-Ethyl-2-methylheptane

Übersicht

Beschreibung

3-Ethyl-2-methylheptane is an organic compound belonging to the class of alkanes. It has the molecular formula C10H22 and a molecular weight of 142.2817 g/mol . This compound is a branched-chain alkane, characterized by the presence of an ethyl group and a methyl group attached to the heptane backbone. It is also known by its IUPAC name, 2-Methyl-3-ethylheptane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylheptane can be achieved through various organic synthesis methods. One common approach is the alkylation of heptane with ethyl and methyl groups under controlled conditions. This process typically involves the use of strong acids or bases as catalysts to facilitate the alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield and selectivity of the desired product.

Analyse Chemischer Reaktionen

Halogenation Reactions

3-Ethyl-2-methylheptane undergoes free-radical halogenation, primarily at tertiary hydrogen sites due to their lower bond dissociation energy.

Chlorination

-

Mechanism : Initiation (Cl₂ → 2Cl·), propagation (H abstraction and Cl· transfer), termination.

-

Selectivity : Tertiary hydrogens react ~5× faster than primary hydrogens .

-

Major Products :

-

3-Chloro-3-ethyl-2-methylheptane (tertiary substitution)

-

Minor primary chloro derivatives

-

Bromination

-

Reagents : Br₂ with UV light or N-bromosuccinimide (NBS) for allylic bromination .

-

Selectivity : Greater preference for tertiary positions than chlorination.

-

Example :

Combustion

Branched alkanes like this compound exhibit distinct combustion profiles compared to linear isomers:

Mechanistic Insight :

-

β-scission of fuel radicals produces iso-alkenes (e.g., 2-methylpropene) and propene .

-

Branched structure impedes aromatic precursor formation, lowering soot yield .

Oxidation Reactions

Controlled oxidation yields alcohols or ketones, while vigorous oxidation fragments the carbon chain.

Controlled Oxidation

-

Reagents : KMnO₄ (neutral), CrO₃ (acidic).

-

Products :

-

Secondary alcohol: 3-Ethyl-2-methylheptan-3-ol

-

Ketone: 3-Ethyl-2-methylheptan-3-one (via further oxidation)

-

Vigorous Oxidation

-

Reagents : Strong oxidizers (e.g., HNO₃, O₂ at high temperatures).

-

Products :

-

Shorter-chain carboxylic acids (e.g., acetic acid, propanoic acid).

-

Acid-Catalyzed Dehydration

Under acidic conditions, this compound can form alkenes via carbocation intermediates:

Mechanism:

-

Protonation : Acid (e.g., H₂SO₄) protonates a β-hydrogen.

-

Carbocation Formation : Loss of water generates a tertiary carbocation.

-

Rearrangement : Methyl or ethyl shifts stabilize the carbocation.

-

Elimination : Deprotonation yields alkenes.

Major Products :

-

3-Ethyl-2-methylhept-2-ene (Zaitsev product)

-

Minor isomers from hydride shifts

Thermochemical Data

| Reaction Type | ΔH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Hydrogenation | -340 ± 0.4 | Calorimetry | |

| Isomerization | 0.2 ± 0.92 | Computational |

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-methylheptane has several applications in scientific research, including:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Biology: Studies on the metabolic pathways of alkanes often use this compound as a model compound to understand the enzymatic breakdown of branched alkanes.

Medicine: Research on the pharmacokinetics and pharmacodynamics of alkane derivatives may involve this compound to study its absorption, distribution, metabolism, and excretion in biological systems.

Industry: It is used as a solvent and intermediate in the synthesis of various chemical products, including lubricants and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-methylheptane involves its interaction with molecular targets and pathways in biological systems. As an alkane, it primarily undergoes metabolic oxidation by cytochrome P450 enzymes in the liver, leading to the formation of alcohols, aldehydes, and carboxylic acids. These metabolites can further participate in various biochemical pathways, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

- 2-Methylheptane

- 3-Methylheptane

- 2-Ethylheptane

- 3-Ethylheptane

Comparison: 3-Ethyl-2-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. For instance, the presence of both ethyl and methyl groups at specific positions on the heptane backbone can affect its solubility and interaction with other molecules.

Biologische Aktivität

3-Ethyl-2-methylheptane, with a molecular formula of and a molecular weight of 142.2817 g/mol, is an organic compound classified as an alkane. This compound has garnered interest in various fields, including biochemistry and toxicology, due to its metabolic pathways and potential biological effects. This article delves into the biological activity of this compound, highlighting its metabolism, toxicological implications, and relevant case studies.

Metabolic Pathways

This compound primarily undergoes metabolic oxidation in the liver, facilitated by cytochrome P450 enzymes. This process results in the formation of various metabolites, including alcohols, aldehydes, and carboxylic acids. The metabolic breakdown is crucial for understanding the compound's biological effects and potential toxicity.

Key Metabolites:

- 3-Ethyl-2-methylheptanol (alcohol)

- 3-Ethyl-2-methylheptanal (aldehyde)

- 3-Ethyl-2-methylheptanoic acid (carboxylic acid)

These metabolites can engage in various biochemical pathways, influencing physiological responses and potential toxicity.

Toxicological Implications

The inhalation or ingestion of alkanes like this compound can lead to significant health risks. Alkanes with a carbon chain length of approximately 5 to 16 are known to cause respiratory issues, including chemical pneumonia when aspirated into the lungs. This is due to their ability to dissolve lipids from cell membranes within the alveoli, leading to impaired gas exchange.

Health Risks Associated with Alkanes:

- Inhalation Risks: Can cause asphyxiation or immediate respiratory distress.

- Ingestion Risks: May lead to aspiration pneumonia and other pulmonary complications.

- Chronic Exposure: Long-term exposure can result in liver and kidney damage.

Case Studies

Several studies have examined the effects of alkanes on human health, particularly focusing on their toxicological profiles. For instance:

-

Study on Inhalation Toxicity:

- A research study indicated that inhaling vapors from hydrocarbons can lead to acute respiratory distress syndrome (ARDS) due to alveolar damage.

- The study highlighted that individuals exposed to high concentrations of alkanes experienced symptoms such as coughing, difficulty breathing, and chest pain.

-

Case Report on Aspiration Pneumonia:

- A clinical case reported a patient who developed aspiration pneumonia after ingesting gasoline containing various aliphatic hydrocarbons.

- The patient required intensive care treatment due to severe respiratory failure attributed to chemical lung injury.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds. The following table summarizes key physical properties and potential biological activities of selected alkanes:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Toxicological Profile |

|---|---|---|---|---|

| This compound | C10H22 | 142.2817 | 164 | Respiratory irritant; potential CNS depressant |

| 2-Methylheptane | C7H16 | 100.21 | 101 | Less toxic; primarily a mild irritant |

| Heptane | C7H16 | 100.21 | 98 | Moderate toxicity; CNS depressant |

| Octane | C8H18 | 114.23 | 125 | CNS depressant; flammable |

Eigenschaften

IUPAC Name |

3-ethyl-2-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMJCVVUYDKHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871231 | |

| Record name | 3-Ethyl-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14676-29-0 | |

| Record name | 3-Ethyl-2-methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.